molecular formula C14H14O4 B044213 2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid CAS No. 32721-11-2

2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid

Cat. No. B044213
CAS RN: 32721-11-2
M. Wt: 246.26 g/mol
InChI Key: TZSHABFTBBOGRG-UHFFFAOYSA-N
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Patent
US04922010

Procedure details

In 20 ml of o-dichlorobenzene were placed 1.58 g of 2-methoxynaphthalene and 2.93 g of anhydrous aluminum chloride. By dissolving 2.04 g of methyl pyruvate in 5 ml of o-dichlorobenzene, the solution was added dropwise to the above mixture at 7° to 11° C. over 13 minutes while stirring. After stirring the mixture for further 30 minutes, ice-cold water was added thereto and the o-dichlorobenzene layer was separated. After washing with water, the o-dichlorobenzene layer was dried over anhydrous magnesium sulfate. By removing o-dichlorobenzene under reduced pressure, the residue was subjected to the same procedure as in Example 3 to give 0.80 g of 2-hydroxy-2-(6-methoxy-2-naphthyl)propionic acid. Yield: 33%.
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
2.93 g
Type
reactant
Reaction Step Two
Quantity
2.04 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=1.[Cl-].[Al+3].[Cl-].[Cl-].[C:17]([O:22]C)(=[O:21])[C:18]([CH3:20])=[O:19]>ClC1C=CC=CC=1Cl>[OH:19][C:18]([C:8]1[CH:7]=[CH:6][C:5]2[C:10](=[CH:11][CH:12]=[C:3]([O:2][CH3:1])[CH:4]=2)[CH:9]=1)([CH3:20])[C:17]([OH:22])=[O:21] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
1.58 g
Type
reactant
Smiles
COC1=CC2=CC=CC=C2C=C1
Step Two
Name
Quantity
2.93 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
2.04 g
Type
reactant
Smiles
C(C(=O)C)(=O)OC
Name
Quantity
5 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the solution was added dropwise to the above mixture at 7° to 11° C. over 13 minutes
Duration
13 min
STIRRING
Type
STIRRING
Details
After stirring the mixture for further 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
ice-cold water was added
CUSTOM
Type
CUSTOM
Details
the o-dichlorobenzene layer was separated
WASH
Type
WASH
Details
After washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the o-dichlorobenzene layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
By removing o-dichlorobenzene under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC(C(=O)O)(C)C1=CC2=CC=C(C=C2C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 32.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.